molecular formula C16H10N2O2 B3037086 2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile CAS No. 439095-15-5

2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile

Cat. No. B3037086
CAS RN: 439095-15-5
M. Wt: 262.26 g/mol
InChI Key: KXCIDRGPJGHSRV-UHFFFAOYSA-N
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Description

2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile, or 2AOAC, is a synthetic compound with a wide range of applications in scientific research. It is a member of the acridinium family of compounds, which are known for their strong fluorescence, high photostability, and low toxicity. 2AOAC has been used in a variety of research applications, including fluorescence microscopy, cell imaging, and drug delivery.

Scientific Research Applications

Catalytic Activity in Reduction of Dioxygen

2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile and related compounds have been explored for their catalytic activity, particularly in the reduction of dioxygen. Studies have demonstrated that these compounds can efficiently catalyze the two-electron and four-electron reduction of dioxygen to produce H2O2 and H2O, respectively. This reaction is catalyzed by cobalt porphyrins in the presence of perchloric acid in specific solvents like acetonitrile (Fukuzumi et al., 2004).

Reactivity with Electrophiles

The C(9)-C bonds of related acridine derivatives have shown unique reactivity, acting similarly to metal-carbon bonds when reacting with electrophiles. This reaction results in the formation of alkane, alkyl hydroperoxide, and alkyl iodide, demonstrating the compound's potential in organic synthesis and catalysis (Fukuzumi et al., 1992).

Charge-Transfer Complexes in Hydride Transfer

The compound's reactivity in charge-transfer complexes and sequential electron-proton-electron transfer has been a subject of study, particularly in hydride transfer reactions with various acceptors. This research provides insights into its potential use in redox chemistry and electron transfer processes (Fukuzumi et al., 2000).

Photocatalytic Applications

Acridine derivatives, including this compound, have been investigated for their role as photocatalysts in various chemical reactions. This includes the reductive dehalogenation of halogenated compounds, demonstrating their potential in environmental applications and organic synthesis (Ishikawa & Fukuzumi, 1990).

Organic Light-Emitting Diodes (OLEDs)

The compound has been utilized in the development of novel materials for OLEDs. Its derivatives have been used to construct efficient host materials, showing promise in the field of electronics and display technologies (Liu et al., 2018).

properties

IUPAC Name

2-acetyl-10-oxidoacridin-10-ium-9-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c1-10(19)11-6-7-16-13(8-11)14(9-17)12-4-2-3-5-15(12)18(16)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCIDRGPJGHSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C3=CC=CC=C3[N+](=C2C=C1)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

439095-15-5
Record name 9-Acridinecarbonitrile, 2-acetyl-, 10-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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